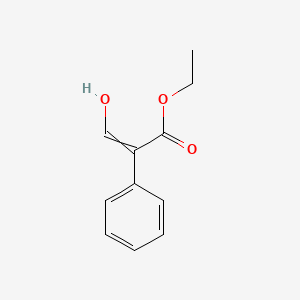
Ethyl 3-Hydroxy-2-phenylacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-Hydroxy-2-phenylacrylate is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . It is also known by other names such as ethyl 2-phenyl-3-hydroxyprop-2-enoate and (Z)-ethyl 3-hydroxy-2-phenylacrylate . This compound is characterized by the presence of a hydroxyl group, a phenyl group, and an ester functional group, making it a versatile molecule in organic synthesis and various applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-2-phenylacrylic acid ethyl ester typically involves the esterification of 3-hydroxy-2-phenylacrylic acid with ethanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of 3-hydroxy-2-phenylacrylic acid ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
化学反应分析
Types of Reactions: Ethyl 3-Hydroxy-2-phenylacrylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: Formation of 3-oxo-2-phenylacrylic acid ethyl ester.
Reduction: Formation of 3-hydroxy-2-phenylpropanol.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Ethyl 3-Hydroxy-2-phenylacrylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of various organic compounds and natural products.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
作用机制
The mechanism of action of 3-hydroxy-2-phenylacrylic acid ethyl ester involves its interaction with specific molecular targets and pathways. Due to the presence of both electrophilic and nucleophilic centers, it can participate in various biochemical reactions. The hydroxyl group can form hydrogen bonds, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol . These interactions play a crucial role in its biological activity and therapeutic potential.
相似化合物的比较
- Ethyl 2-phenylacrylate
- Ethyl cinnamate
- Methyl 3-hydroxy-2-phenylacrylate
Comparison: this compound is unique due to the presence of the hydroxyl group, which imparts additional reactivity and potential for hydrogen bonding compared to similar compounds like ethyl 2-phenylacrylate and ethyl cinnamate . This makes it a valuable intermediate in organic synthesis and pharmaceutical applications.
属性
分子式 |
C11H12O3 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC 名称 |
ethyl 3-hydroxy-2-phenylprop-2-enoate |
InChI |
InChI=1S/C11H12O3/c1-2-14-11(13)10(8-12)9-6-4-3-5-7-9/h3-8,12H,2H2,1H3 |
InChI 键 |
ZQCUSIHDKTWLTA-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=CO)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


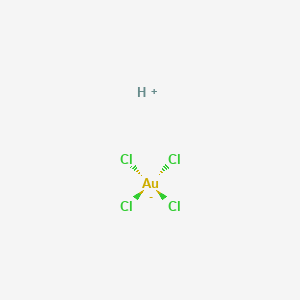
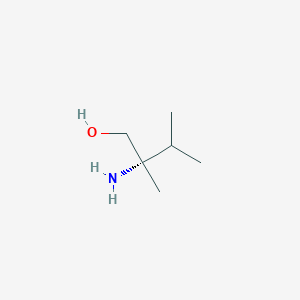
![1-ethyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B8796256.png)
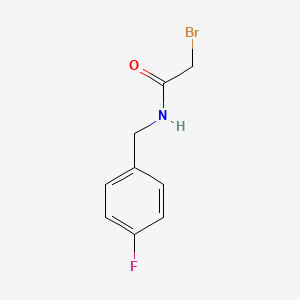
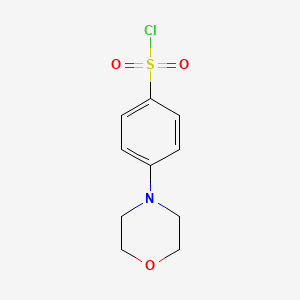
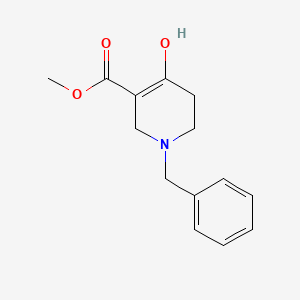

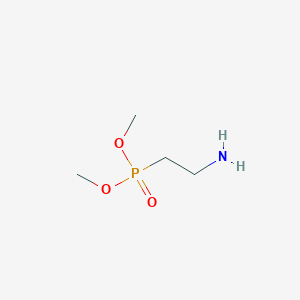
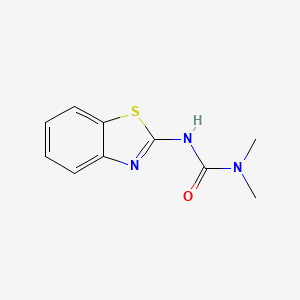

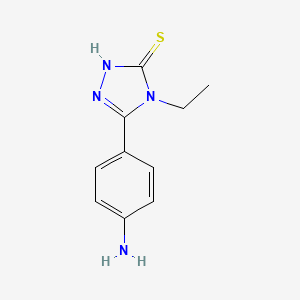
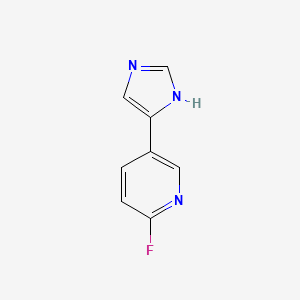
![2-Chloro-5-{[2-(nitromethylidene)imidazolidin-1-yl]methyl}pyridine](/img/structure/B8796339.png)
![7-(4-Fluorophenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B8796346.png)
